molecular formula C8H12O3 B13948400 7-Oxabicyclo[2.2.1]heptan-2-YL acetate CAS No. 89724-93-6

7-Oxabicyclo[2.2.1]heptan-2-YL acetate

Cat. No.: B13948400
CAS No.: 89724-93-6
M. Wt: 156.18 g/mol
InChI Key: UEFIGXARVDRCGJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-YL acetate features the 7-oxabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. This core structure serves as a versatile and rigid framework for designing potent and selective bioactive molecules. Researchers utilize derivatives of this bicyclic system as key intermediates in the synthesis of compounds targeting various disease pathways . The specific stereochemistry of the 7-oxabicyclo[2.2.1]heptane core is crucial, as it can dramatically influence biological activity and receptor binding selectivity . For instance, stable analogues built on this scaffold have been developed to mimic thromboxane A2, leading to the discovery of both potent agonists and antagonists for the thromboxane A2/PGH2 receptor, which is a key target in cardiovascular diseases and thrombosis . One prominent example of a developed drug from this chemical class is Ifetroban, a potent and selective thromboxane receptor antagonist that has been investigated in clinical trials for conditions like portal hypertension and systemic scleroderma . More recent research has further demonstrated the utility of this scaffold, with 7-oxabicyclo[2.2.1]heptane dicarboxylic acid derivatives being designed as selective PP5 inhibitors to reverse temozolomide resistance in glioblastoma multiforme . The acetate functional group on this intermediate provides a handle for further chemical modifications, making it a valuable building block for constructing more complex molecules for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(9)10-8-4-6-2-3-7(8)11-6/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFIGXARVDRCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533585
Record name 7-Oxabicyclo[2.2.1]heptan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89724-93-6
Record name 7-Oxabicyclo[2.2.1]heptan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction Followed by Esterification

One of the classical approaches to synthesize 7-oxabicyclo[2.2.1]heptan-2-yl acetate involves a Diels-Alder cycloaddition of furan with an acrylic acid ester or derivative, followed by hydrolysis and esterification steps. However, this method typically requires multiple steps, including the Diels-Alder reaction, hydrolysis of the ester moiety, and subsequent acetylation, which can be time-consuming and less industrially favorable due to longer reaction times and harsher conditions.

  • The process starts with the Diels-Alder reaction between furan and an acrylic acid ester to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
  • Hydrolysis converts the ester to the acid.
  • The acid is then converted to the acetate ester (7-oxabicyclo[2.2.1]heptan-2-yl acetate).
  • The reaction conditions often require heating or pressurizing, which limits industrial scalability.

Improved Mild-Condition Method for High Yield Production

A patented method (US6677464B2) addresses the limitations of the classical approach by providing a shorter reaction time and higher yield under mild conditions without the need for high temperature or pressure.

  • This method involves a direct production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives under mild conditions.
  • The process uses specific substituents (R groups) that can be hydrogen, halogen, formyl, cyano, carboxyl, alkoxycarbonyl, acyl, acyloxy, sulfinyl, sulfonyl, or alkyl groups.
  • The reaction avoids multiple steps and harsh conditions, making it more suitable for industrial applications.

Enzymatic Resolution Using Lipase Catalysis

Enzymatic methods provide a stereoselective and environmentally friendly approach to prepare optically active 7-oxabicyclo[2.2.1]heptan-2-yl acetate derivatives.

  • Lipase from Candida cylindracea is used to catalyze the resolution of endo-7-oxabicyclo[2.2.1]hept-2-yl butyrates.
  • This enzymatic resolution yields optically pure bicyclic alcohols and esters, which are important intermediates for further synthesis.
  • The method offers high stereoselectivity and mild reaction conditions, avoiding harsh chemicals.

Acetylation of 7-Oxabicyclo[2.2.1]heptan-2-yl Alcohols

The acetylation of 7-oxabicyclo[2.2.1]heptan-2-yl alcohols is a common step to obtain the acetate ester.

  • Typical acetylation uses acid chlorides or vinyl acetate as acetyl donors.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like imidazole are employed.
  • Reactions are performed in dry dichloromethane (CH2Cl2) under nitrogen atmosphere at 0 °C to room temperature.
  • The reaction mixture is stirred for several hours (often overnight) to ensure completion.
  • Purification is done by column chromatography using silica gel with ethyl acetate/hexane mixtures.
  • Yields are generally high, often above 70-90%.

Oxidation and Cyclization Route

Another synthetic route involves the oxidation of 3-cyclohexen-1-ol derivatives to epoxy-alcohol intermediates, followed by acid-catalyzed cyclization to form the 7-oxabicyclo[2.2.1]heptan-2-yl framework.

  • Oxidizing agents include tert-butyl hydroperoxide or m-chloroperbenzoic acid.
  • The oxidation is catalyzed by vanadium(IV) bis(2,4-pentanedionate) oxide.
  • The intermediate epoxy-alcohol is treated with strong acids such as p-toluenesulfonic acid to induce ring closure.
  • The reaction is conducted in aromatic solvents like toluene or dichloromethane at temperatures from 0 °C to 50 °C.
  • This method yields predominantly the exo-hydroxy isomer of 7-oxabicyclo[2.2.1]heptan-2-ol, which can be further acetylated to the acetate ester.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Diels-Alder + Hydrolysis + Esterification Furan, acrylic acid ester, acid/base catalysts Heating, multiple steps Moderate Multi-step, longer reaction time
Mild-Condition Direct Synthesis Substituted acrylic esters, mild catalysts Room temp, no pressure High Industrially favorable, shorter time
Enzymatic Resolution Lipase from Candida cylindracea Mild, aqueous or organic media High Optically pure products, stereoselective
Acetylation of Alcohols Vinyl acetate, acid chlorides, DMAP, imidazole 0 °C to RT, inert atmosphere 70-98 High yield, standard acetylation protocol
Oxidation + Cyclization tert-butyl hydroperoxide, p-toluenesulfonic acid 0-50 °C, organic solvents High Produces exo-hydroxy isomer selectively
Photochemical Electron Transfer Triethylamine, UV light Ambient, photochemical setup Variable Advanced functionalization, less direct

Summary and Perspectives

The preparation of 7-oxabicyclo[2.2.1]heptan-2-yl acetate can be achieved through multiple synthetic routes, each with distinct advantages and limitations:

  • Classical Diels-Alder based methods are well-established but involve multiple steps and harsher conditions.
  • Recent patented methods improve yield and reaction time under mild conditions, enhancing industrial applicability.
  • Enzymatic resolution offers stereoselective access to optically active derivatives, important for pharmaceutical applications.
  • Acetylation of bicyclic alcohols is a straightforward and high-yielding step to obtain the acetate ester.
  • Oxidation followed by acid-catalyzed cyclization provides a selective route to the bicyclic core.
  • Advanced photochemical methods enable further functionalization but are less commonly used for direct acetate synthesis.

This diversity of methods allows chemists to select the most suitable approach based on desired scale, stereochemistry, and downstream applications.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 7-Oxabicyclo[2.2.1]heptan-2-YL acetate exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives being studied. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobornyl Acetate

Isobornyl acetate (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate) shares the bicyclo[2.2.1]heptane core but differs in the substitution of methyl groups at the 1,7,7-positions. Key distinctions include:

  • Structural isomerism : Isobornyl acetate exists as a mixture of stereoisomers [(1R,2R,4R) and (1S,2S,4S)], whereas 7-oxabicyclo[2.2.1]heptan-2-yl acetate lacks methyl substituents, simplifying its stereochemical profile .
  • Applications : Isobornyl acetate is widely used in fragrances and flavorings due to its woody aroma, while 7-oxabicyclo derivatives are more common in medicinal chemistry for their role in modulating pharmacokinetic properties .
  • Physical Properties :
Property 7-Oxabicyclo[2.2.1]heptan-2-yl Acetate Isobornyl Acetate
Molecular Formula C₉H₁₂O₃ C₁₂H₂₀O₂
Boiling Point Not reported 223.5°C
Key Functional Group Acetate + Ether oxygen Acetate + Methyl groups

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid

This compound replaces the acetate ester with a carboxylic acid group, altering its chemical reactivity:

  • Solubility : The carboxylic acid group enhances water solubility compared to the lipophilic acetate ester, making it suitable for aqueous-phase reactions .
  • Applications : Serves as a scaffold for synthesizing bioactive molecules, such as triazine derivatives in diabetes research, where the acid group facilitates conjugation reactions .
  • Molecular Weight : 156.18 g/mol, significantly lower than the acetate derivative due to the absence of the ester’s methyl group .

Hexyl Acetate

A simpler acyclic ester, hexyl acetate (CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃), provides a contrast in structural complexity:

  • Volatility : Hexyl acetate has a lower boiling point (~169°C) compared to bicyclic esters, reflecting reduced molecular rigidity .
  • Industrial Use : Primarily employed as a solvent in coatings and adhesives, whereas bicyclic acetates are niche intermediates in drug discovery .

Regioselectivity in Reactions

The oxygen atom in 7-oxabicyclo[2.2.1]heptan-2-yl acetate directs regioselective reactions. For example, in Pd-mediated substitutions, the electron-withdrawing effect of the ether oxygen stabilizes transition states, favoring specific attack sites . In contrast, isobornyl acetate’s methyl groups induce steric hindrance, reducing regioselectivity in similar reactions .

Acid-Catalyzed Rearrangements

7-Oxabicyclo derivatives undergo acid-catalyzed pinacol rearrangements to form cyclopentane-carbaldehyde intermediates, a pathway exploited in synthesizing amino-hydroxylated cyclopentanes . Isobornyl acetate, however, resists such rearrangements due to its fully saturated structure .

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